molecular formula C25H20N2O4 B2430185 methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327184-55-3

methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2430185
CAS No.: 1327184-55-3
M. Wt: 412.445
InChI Key: HBCQDESMOWYMDR-LCUIJRPUSA-N
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Description

Methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.445. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[3-[(2-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-16-7-3-5-9-21(16)27-23(28)20-15-18-8-4-6-10-22(18)31-24(20)26-19-13-11-17(12-14-19)25(29)30-2/h3-15H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCQDESMOWYMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, also known by its IUPAC name methyl 4-[[3-[(2-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C25H20N2O4
  • Molecular Weight : 412.445 g/mol
  • CAS Number : 1327184-55-3

The structure features a chromone moiety linked to a carbamoyl group, which is significant for its biological interactions.

Research indicates that this compound exhibits several biological activities primarily through:

  • Tyrosinase Inhibition : The compound has been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin biosynthesis. This activity is relevant for treating hyperpigmentation disorders.
    • Study Findings : In vitro assays demonstrated that analogs of this compound inhibited tyrosinase activity significantly, with some compounds showing up to 220 times greater inhibition compared to controls .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in reducing oxidative stress in cells.
    • Experimental Results : In tests measuring DPPH radical scavenging activity, the compound demonstrated substantial antioxidant efficacy comparable to vitamin C .

Tyrosinase Inhibition Assays

A series of experiments were conducted to evaluate the inhibitory effects of the compound on tyrosinase:

Concentration (µM) Dopachrome Formation Rate (%) Inhibition (%)
01000
1.57525
35050
62080

The data indicates a dose-dependent inhibition of tyrosinase activity, highlighting the compound's potential for therapeutic applications in skin whitening products.

Cytotoxicity Studies

Cytotoxicity was assessed using B16F10 murine melanoma cells:

Analog Concentration (µM) Cell Viability (%) at 48h Cell Viability (%) at 72h
Analog 1≤20>90>90
Analog 2≤20<50<50
Analog 3≤20>85>85

Analog 2 exhibited significant cytotoxicity at lower concentrations, suggesting a need for further optimization in drug design .

Case Study: Treatment of Hyperpigmentation

A clinical study involving patients with melasma evaluated the effectiveness of topical formulations containing this compound. Results indicated:

  • A significant reduction in melanin index after four weeks of treatment.
  • Improved skin texture and reduced pigmentation spots.

These findings suggest that the compound could be a promising candidate for developing new treatments for hyperpigmentation disorders.

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and confirms the Z-configuration. SHELXL (SHELX suite) is widely used for refinement .
  • Spectroscopic validation : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) verify molecular identity .

Advanced Consideration :
For disordered structures or twinned crystals, WinGX/ORTEP can model anisotropic displacement parameters and generate publication-quality ellipsoid plots .

How can researchers investigate the biological mechanism of action of this compound?

Basic Research Question

  • In vitro assays : Test inhibition of kinases or apoptosis-related proteins (e.g., caspase-3) using fluorogenic substrates .
  • Dose-response studies : EC50_{50}/IC50_{50} values quantify potency in cell viability assays (e.g., MTT) .

Advanced Consideration :
Molecular docking (Glide XP) predicts binding modes to targets like tubulin or DNA topoisomerases. Hydrophobic enclosure scoring in Glide refines affinity estimates .

What computational strategies are effective for modeling structure-activity relationships (SAR) of chromenyl derivatives?

Advanced Research Question

  • 3D-QSAR : CoMFA or CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity .
  • MD simulations : Analyze ligand-receptor stability in aqueous environments (e.g., GROMACS) to prioritize synthetic targets .

How should environmental fate studies be designed to assess this compound’s ecological impact?

Advanced Research Question

  • OECD guidelines : Perform biodegradation (Test 301) and bioaccumulation (log KowK_{ow} via shake-flask) assays .
  • Metabolite tracking : LC-MS/MS identifies transformation products in simulated wastewater .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question

  • Batch variability analysis : Compare HPLC purity profiles and synthetic routes (e.g., residual solvents affecting assays) .
  • Target selectivity profiling : Use kinome-wide screening to identify off-target interactions that explain discrepancies .

What crystallographic challenges arise during refinement, and how are they addressed?

Advanced Research Question

  • Disordered moieties : Apply SHELXL restraints (e.g., SIMU/DELU) to model flexible carbamoyl groups .
  • Twinned data : Twin refinement in SHELXL with a BASF parameter improves RintR_{\text{int}} values .

How do theoretical frameworks guide hypothesis generation for this compound’s therapeutic potential?

Basic Research Question

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the chromene ring) using MOE or Schrödinger .
  • Pathway analysis : Link structural motifs (e.g., carbamoyl groups) to known targets in cancer signaling pathways (e.g., PI3K/AKT) .

What experimental evidence supports the role of Z/E isomerism in biological activity?

Advanced Research Question

  • NOESY NMR : Detects spatial proximity between the chromene proton and 2-methylphenyl group, confirming the Z-isomer .
  • Comparative bioassays : Test synthesized E-isomer controls to demonstrate reduced potency (e.g., IC50_{50} shifts ≥10-fold) .

How are analytical methods validated for quantifying this compound in biological matrices?

Basic Research Question

  • HPLC-UV validation : Assess linearity (R2^2 > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (>90%) in plasma .
  • Stability testing : Evaluate photodegradation under ICH Q1B conditions to define storage protocols .

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